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molecular formula C14H11F2N3O B8729494 Benzenamine, 3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]-

Benzenamine, 3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]-

Cat. No. B8729494
M. Wt: 275.25 g/mol
InChI Key: LGDNNMKKHBROHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329716B2

Procedure details

690 mg (1.46 mmol) of N-[3,5-difluoro-4-({3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl}oxy)phenyl]acetamide are dissolved in 25 ml of ethanol. 12.5 ml of 20% strength aqueous sodium hydroxide solution are added, and the reaction mixture is heated at 90° C. for 4.5 hours. The reaction solution is partitioned between ethyl acetate and water. The aqueous phase is extracted with ethyl acetate. The combined organic phases are dried over magnesium sulfate and the solvent is removed under reduced pressure. The product is reacted without further purification.
Name
N-[3,5-difluoro-4-({3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl}oxy)phenyl]acetamide
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:30]C(=O)C)[CH:5]=[C:6]([F:29])[C:7]=1[O:8][C:9]1[CH:14]=[CH:13][N:12]=[C:11]2[N:15](S(C3C=CC(C)=CC=3)(=O)=O)[CH:16]=[C:17]([CH3:18])[C:10]=12.[OH-].[Na+]>C(O)C>[F:29][C:6]1[CH:5]=[C:4]([CH:3]=[C:2]([F:1])[C:7]=1[O:8][C:9]1[CH:14]=[CH:13][N:12]=[C:11]2[NH:15][CH:16]=[C:17]([CH3:18])[C:10]=12)[NH2:30] |f:1.2|

Inputs

Step One
Name
N-[3,5-difluoro-4-({3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl}oxy)phenyl]acetamide
Quantity
690 mg
Type
reactant
Smiles
FC=1C=C(C=C(C1OC1=C2C(=NC=C1)N(C=C2C)S(=O)(=O)C2=CC=C(C=C2)C)F)NC(C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution is partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product is reacted without further purification

Outcomes

Product
Name
Type
Smiles
FC=1C=C(N)C=C(C1OC1=C2C(=NC=C1)NC=C2C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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